[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate
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Overview
Description
Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is a high-purity chemical compound widely used as a molecular probe and for fluorescent labeling . Its molecular formula is C₃₀H₃₇N₅O₂·C₄H₂F₆O₄, and it has a molecular weight of 727.69 . This compound is particularly valued in scientific research for its fluorescent properties, making it an essential tool in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) typically involves the reaction of Rhodamine 6G with aminoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and the product is purified to achieve high purity . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment to maintain the required reaction conditions and ensure consistent product quality. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced compounds. Substitution reactions can result in the formation of various substituted derivatives of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) .
Scientific Research Applications
Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy to label and visualize biological molecules and structures.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications
Mechanism of Action
The mechanism of action of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for fluorescent labeling. The molecular targets and pathways involved in its action depend on the specific application, such as binding to biological molecules in fluorescence microscopy .
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)rhodamine 6G-amide bis(trifluoroacetate): A derivative of Rhodamine 6G used in fluorescence assays.
Rhodamine B isothiocyanate: Another rhodamine derivative used for fluorescent labeling.
Fluoresceinamine: A fluorescent compound used in various labeling applications.
Uniqueness
Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is unique due to its specific structure, which provides distinct fluorescent properties. Its high purity and quality make it particularly valuable for precise scientific research applications .
Properties
Molecular Formula |
C34H39F6N5O6 |
---|---|
Molecular Weight |
727.7 g/mol |
IUPAC Name |
[9-[2-[2-(2-azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C30H37N5O2.2C2HF3O2/c1-5-33-25-17-27-23(15-19(25)3)29(24-16-20(4)26(34-6-2)18-28(24)37-27)21-9-7-8-10-22(21)30(36)35-14-13-32-12-11-31;2*3-2(4,5)1(6)7/h7-10,15-18,32-33H,5-6,11-14,31H2,1-4H3,(H,35,36);2*(H,6,7) |
InChI Key |
YKXRITLMCRSWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCNCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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